molecular formula C22H28N2O4 B278214 3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide

3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide

Cat. No. B278214
M. Wt: 384.5 g/mol
InChI Key: CYGRKVGVIIVBQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide, also known as IB-MECA, is a small molecule that belongs to the class of selective adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide exerts its effects by selectively binding to the adenosine A3 receptor, which is expressed in various tissues, including the brain, heart, and immune cells. Upon binding, this compound activates the adenosine A3 receptor, leading to downstream signaling events that result in the observed biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, protection of neurons, and improvement of cognitive function. These effects are mediated by the activation of the adenosine A3 receptor and the downstream signaling events that follow.

Advantages and Limitations for Lab Experiments

3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for the adenosine A3 receptor, which allows for specific targeting of this receptor. However, this compound also has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide, including the development of more potent and selective adenosine A3 receptor agonists, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanisms of action at the molecular level. Additionally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.

Synthesis Methods

3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide can be synthesized using a multi-step process that involves the reaction of 4-(isobutyrylamino)-3-methoxyphenylacetic acid with isobutyl chloroformate, followed by the reaction with 3-aminobenzamide. The final product is obtained after purification using column chromatography.

Scientific Research Applications

3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to protect neurons from damage and improve cognitive function.

properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-3-(2-methylpropoxy)benzamide

InChI

InChI=1S/C22H28N2O4/c1-14(2)13-28-18-8-6-7-16(11-18)22(26)23-17-9-10-19(20(12-17)27-5)24-21(25)15(3)4/h6-12,14-15H,13H2,1-5H3,(H,23,26)(H,24,25)

InChI Key

CYGRKVGVIIVBQE-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC

Origin of Product

United States

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